molecular formula C13H16FN3O2 B1672747 N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide CAS No. 133920-70-4

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

Cat. No. B1672747
M. Wt: 265.28 g/mol
InChI Key: XTOKQKWTUYYVAO-UHFFFAOYSA-N
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Patent
US06355800B1

Procedure details

1 N Aqueous sodium hydroxide (70 ml) and water (30 ml) were cooled at 5 to 10° C., and 4-acetyl-1-piperazinecarboxamide (10.0 g) was added thereto and dissolved under stirring. 10% Aqueous sodium hypochlorite (43.5 ml) was added in one portion thereto at the same temperature and allowed to react for 1 hour at the same temperature, and after the temperature was raised, the mixture was further reacted for 2 hours at a temperature of 15 to 20° C. The reaction solution containing 4-acetyl-1-piperazinylcarbamic acid was adjusted to pH 6.5-7.5 with 1 N hydrochloric acid (about 23 ml), followed by adding tetrahydrofuran (100 ml). A solution of 4-fluorobenzoyl chloride (11.1 g) in tetrahydrofuran (20 ml) was added dropwise thereto at 20 to 30° C. over the period of 1 hour. Because the pH was decreased during the addition, the reaction solution was kept at pH 6.0 to 7.0 with 1 N aqueous sodium hydroxide. After this dropwise addition was finished, the solution was further reacted for 2 hours at the same temperature and at the same pH. The reaction solution was concentrated to 50 ml under reduced pressure, then cooled on ice and stirred at 5 to 10° C. for 1 hour to precipitate N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide. The resultant crystals were collected at the same temperature by filtration, washed with cold water (50 ml) and dried under reduced pressure to give N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (8.35 g). NMR (DMSO-d6, δ): 2.03 (3H, s), 2.77-2.92 (4H, m), 3.50-3.52 (4H, m), 7.23-7.34 (2H, m), 7.82-7.89 (2H, m), 9.58 (1H, s)
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
43.5 mL
Type
reactant
Reaction Step Three
Name
4-acetyl-1-piperazinylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(N1CCN(C(N)=O)CC1)(=O)C.Cl[O-].[Na+].[C:18]([N:21]1[CH2:26][CH2:25][N:24]([NH:27][C:28](=[O:30])O)[CH2:23][CH2:22]1)(=[O:20])[CH3:19].Cl.[F:32][C:33]1[CH:41]=[CH:40][C:36](C(Cl)=O)=[CH:35][CH:34]=1>O1CCCC1.O>[C:18]([N:21]1[CH2:22][CH2:23][N:24]([NH:27][C:28](=[O:30])[C:36]2[CH:40]=[CH:41][C:33]([F:32])=[CH:34][CH:35]=2)[CH2:25][CH2:26]1)(=[O:20])[CH3:19] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C(=O)N
Step Three
Name
Quantity
43.5 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
4-acetyl-1-piperazinylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)NC(O)=O
Step Five
Name
Quantity
23 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
11.1 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at the same temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
after the temperature was raised
CUSTOM
Type
CUSTOM
Details
the mixture was further reacted for 2 hours at a temperature of 15 to 20° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 20 to 30° C.
CUSTOM
Type
CUSTOM
Details
over the period of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Because the pH was decreased during the addition
ADDITION
Type
ADDITION
Details
After this dropwise addition
CUSTOM
Type
CUSTOM
Details
the solution was further reacted for 2 hours at the same temperature and at the same pH
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated to 50 ml under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
STIRRING
Type
STIRRING
Details
stirred at 5 to 10° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to precipitate N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
FILTRATION
Type
FILTRATION
Details
The resultant crystals were collected at the same temperature by filtration
WASH
Type
WASH
Details
washed with cold water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)NC(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.